molecular formula C18H24N6OS B12229885 4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B12229885
M. Wt: 372.5 g/mol
InChI Key: PPBGVGZQYGXSCB-UHFFFAOYSA-N
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Description

4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a unique combination of a thiadiazole ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved by reacting cyclopropylamine with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate. The resulting thiadiazole derivative is then reacted with piperazine to form the piperazine-thiadiazole intermediate. Finally, this intermediate is coupled with a pyrimidine derivative under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the pyrimidine ring.

    Substitution: Various substituents can be introduced into the piperazine or pyrimidine rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the piperazine or pyrimidine rings.

Scientific Research Applications

4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions or other active site components, while the piperazine and pyrimidine rings can engage in hydrogen bonding or hydrophobic interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to its combination of a thiadiazole ring, a piperazine ring, and a pyrimidine ring. This unique structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H24N6OS

Molecular Weight

372.5 g/mol

IUPAC Name

3-cyclopropyl-5-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C18H24N6OS/c1-2-14(1)17-21-18(26-22-17)24-7-5-23(6-8-24)16-11-15(19-12-20-16)13-3-9-25-10-4-13/h11-14H,1-10H2

InChI Key

PPBGVGZQYGXSCB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCN(CC3)C4=NC=NC(=C4)C5CCOCC5

Origin of Product

United States

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